Cas no 2171441-28-2 ((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid)

(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid
- (3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
- 2171441-28-2
- EN300-1548797
-
- インチ: 1S/C27H30N2O5/c1-15(12-23(30)31)28-26(32)24-16-10-11-17(13-16)25(24)29-27(33)34-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,15-17,22,24-25H,10-14H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t15-,16?,17?,24?,25?/m1/s1
- InChIKey: ZANYMJOWCCMEAV-AIYDSVBESA-N
- ほほえんだ: O=C(C1C(C2CCC1C2)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)N[C@H](C)CC(=O)O
計算された属性
- せいみつぶんしりょう: 462.21547206g/mol
- どういたいしつりょう: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 765
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1548797-5.0g |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid |
2171441-28-2 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1548797-0.25g |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid |
2171441-28-2 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1548797-0.5g |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid |
2171441-28-2 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1548797-250mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid |
2171441-28-2 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1548797-500mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid |
2171441-28-2 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1548797-50mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid |
2171441-28-2 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1548797-2500mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid |
2171441-28-2 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1548797-5000mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid |
2171441-28-2 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1548797-10000mg |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid |
2171441-28-2 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1548797-0.1g |
(3R)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid |
2171441-28-2 | 0.1g |
$2963.0 | 2023-05-26 |
(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acidに関する追加情報
Introduction to (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic Acid (CAS No. 2171441-28-2)
(3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171441-28-2, represents a sophisticated molecular structure that combines elements of bicyclic systems with functional groups designed to interact with biological targets. The presence of a fluorenylmethoxycarbonyl (Fmoc) group and an amino-bicycloheptane moiety suggests potential applications in the design of novel bioactive molecules, particularly in the realm of drug discovery.
The molecular architecture of this compound is characterized by its intricate three-dimensional framework, which includes a seven-membered bicyclic system embedded within a more complex structure. This bicyclo2.2.1heptane scaffold is known for its stability and flexibility, making it a valuable component in the development of molecules that require precise spatial orientation to interact with biological receptors. The formamido group further enhances the compound's potential by introducing a polar region that can engage in hydrogen bonding, a critical interaction for many pharmacological targets.
In recent years, there has been growing interest in the use of such complex molecular structures to develop new therapeutic agents. The fluorenylmethoxycarbonyl (Fmoc) group, while commonly associated with peptide synthesis, also serves as a protective group for amino functions and can be incorporated into larger molecules to modulate their properties. This makes (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid a promising candidate for further exploration in medicinal chemistry.
The stereochemistry of this compound, indicated by the (3R) configuration, is another critical aspect of its design. Chiral centers are often essential for biological activity, as they allow molecules to interact selectively with specific biological targets. The (3R) configuration suggests that this compound has been carefully optimized to achieve optimal binding affinity and selectivity, which are key factors in drug development.
Recent studies have highlighted the importance of incorporating advanced structural motifs into drug candidates to improve their efficacy and reduce side effects. The bicyclo2.2.1heptane scaffold, for instance, has been shown to enhance metabolic stability and oral bioavailability, making it an attractive choice for pharmaceutical applications. Additionally, the formamido and Fmoc groups provide opportunities for further functionalization, allowing researchers to fine-tune the properties of the molecule.
The potential applications of (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid extend across multiple therapeutic areas. Its structural features suggest that it could be developed into a kinase inhibitor, an enzyme modulator, or even an antiviral agent, depending on how it interacts with biological targets. The Fmoc group, in particular, has been used in the development of protease inhibitors and other enzyme-targeting drugs, highlighting the versatility of this functional moiety.
The synthesis of such complex molecules presents unique challenges, but advances in synthetic chemistry have made it increasingly feasible to construct intricate structures like this one. Techniques such as asymmetric catalysis and protecting group strategies have enabled researchers to achieve high levels of stereocontrol, which is essential for developing biologically active compounds.
In conclusion, (3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure and functional groups make it a promising candidate for further research and development. As our understanding of biological targets continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new therapies.
2171441-28-2 ((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid) 関連製品
- 2013164-68-4(tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate)
- 2411198-39-3(2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one)
- 2121511-70-2((3-(Dimethylamino)-5-fluorophenyl)boronic acid)
- 2137972-11-1(3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine)
- 891124-75-7(5-propyl-3-{(pyridin-2-yl)methylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one)
- 66575-26-6(tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride)
- 320424-91-7(3-(2-Chlorophenyl)-5-2-(4-methoxyanilino)vinyl-4-isoxazolecarbonitrile)
- 5625-56-9(1,4-Piperazinedipropanesulfonic acid)
- 2229465-60-3(tert-butyl N-4-(1-cyano-1-methylethyl)-2-methylphenylcarbamate)
- 794552-65-1(N-4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl-2,4,5-trimethylbenzene-1-sulfonamide)



